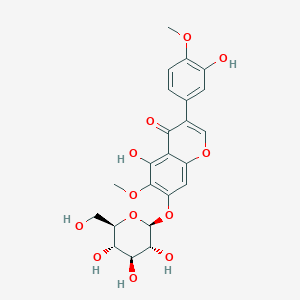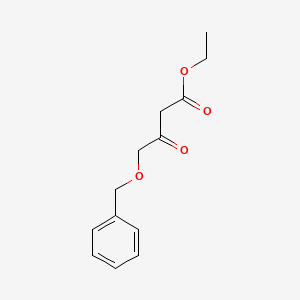
4-(Benzyloxy)-3-oxobutanoate d'éthyle
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as the Suzuki–Miyaura coupling . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction. It uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Applications De Recherche Scientifique
Synthèse de Dérivés de Chalcone
4-(Benzyloxy)-3-oxobutanoate d'éthyle: est utilisé dans la synthèse de divers dérivés de chalcone. Ces dérivés revêtent une importance significative en chimie pharmaceutique et médicinale en raison de leurs propriétés antimicrobiennes et anti-inflammatoires potentielles . Le composé sert de matière première pour la synthèse de chalcones avec différents aldéhydes aromatiques substitués, conduisant à une large gamme d'activités biologiques.
Activité Antimicrobienne
Le composé a été utilisé dans la création de nouvelles chalcones qui présentent une activité antimicrobienne. En couplant avec un aldéhyde aromatique substitué, les chercheurs peuvent synthétiser des composés efficaces contre une variété de souches microbiennes . Cette application est cruciale dans le développement de nouveaux antibiotiques et agents antiseptiques.
Propriétés Antioxydantes
La recherche indique que des dérivés de This compound peuvent être synthétisés pour posséder des propriétés antioxydantes. Ces propriétés sont essentielles pour lutter contre le stress oxydatif dans les systèmes biologiques, ce qui peut entraîner diverses maladies, notamment le cancer et les maladies neurodégénératives .
Applications Anti-inflammatoires
Le potentiel anti-inflammatoire des composés dérivés du This compound est un autre domaine d'intérêt. L'inflammation est une voie courante dans de nombreuses maladies, et la contrôler est essentiel pour les interventions thérapeutiques. Les dérivés du composé peuvent être conçus pour cibler des voies inflammatoires spécifiques .
Complexes de Métaux de Transition
Ce composé est également impliqué dans la synthèse de complexes de métaux de transition. Ces complexes ont été étudiés pour leurs activités antioxydantes, antimicrobiennes et anti-inflammatoires. Les ions métalliques peuvent améliorer l'activité biologique des ligands dérivés du This compound .
Mécanisme D'action
Mode of Action
It’s known that compounds with similar structures can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
It’s known that benzylic compounds can participate in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .
Result of Action
The compound’s potential to undergo reactions at the benzylic position suggests it could induce structural changes in its targets, potentially affecting their function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 4-(benzyloxy)-3-oxobutanoate. For instance, the UV/PDS oxidation process has been used to remove similar compounds, suggesting that exposure to UV light could affect the stability of Ethyl 4-(benzyloxy)-3-oxobutanoate .
Analyse Biochimique
Biochemical Properties
Ethyl 4-(benzyloxy)-3-oxobutanoate may participate in biochemical reactions involving free radical bromination, nucleophilic substitution, and oxidation . The presence of a benzene ring in the compound allows for resonance stabilization of the benzylic carbocation, which means that the substitution is likely to occur at the benzylic position .
Cellular Effects
It’s hypothesized that the compound could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
These reactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .
Metabolic Pathways
The compound’s ability to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation suggests that it could interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels.
Propriétés
IUPAC Name |
ethyl 3-oxo-4-phenylmethoxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-2-17-13(15)8-12(14)10-16-9-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUTWLTWGKEWJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)COCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431075 | |
| Record name | Ethyl 4-(benzyloxy)-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67354-34-1 | |
| Record name | Ethyl 4-(benzyloxy)-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

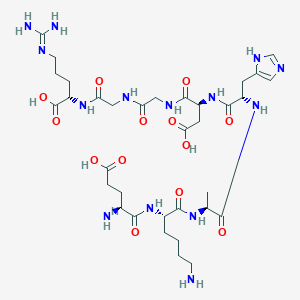


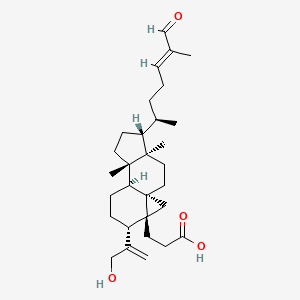
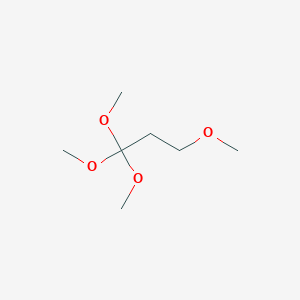


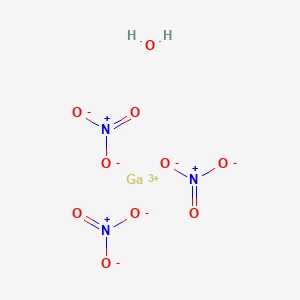
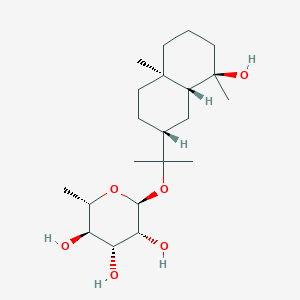
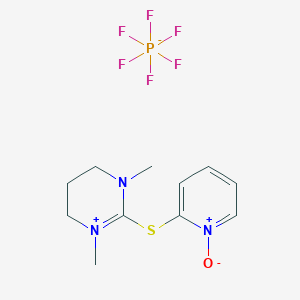
![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1631417.png)

